molecular formula C15H14N4O5 B6619721 2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide CAS No. 444289-11-6

2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide

Cat. No. B6619721
CAS RN: 444289-11-6
M. Wt: 330.30 g/mol
InChI Key: LPMWLZKQEVOOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide” is a derivative of pomalidomide . It is also known as (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycine .


Synthesis Analysis

The synthesis of this compound involves several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C15H15N3O5 . The InChI code for this compound is 1S/C15H15N3O5/c19-12-5-4-11 (14 (22)17-12)18-7-9-8 (15 (18)23)2-1-3-10 (9)16-6-13 (20)21/h1-3,11,16H,4-7H2, (H,20,21) (H,17,19,22) .


Chemical Reactions Analysis

The compound is synthesized through several step reactions of substitution, click reaction, and addition reaction . The yield of the reaction was found to be 71.92% .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.3 . It is a solid at room temperature .

Mechanism of Action

The compound is a derivative of pomalidomide and is used as a ligand for E3 ligase in PROTAC production . It plays an important role in the development of protease degradation drugs .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335 .

Future Directions

The compound is a promising candidate for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl containing linkers .

properties

IUPAC Name

2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5/c16-6-11(21)17-8-3-1-2-7-12(8)15(24)19(14(7)23)9-4-5-10(20)18-13(9)22/h1-3,9H,4-6,16H2,(H,17,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMWLZKQEVOOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.